molecular formula C5H8O2 B3190740 2-Hydroxycyclopentan-1-one CAS No. 473-84-7

2-Hydroxycyclopentan-1-one

Cat. No. B3190740
CAS RN: 473-84-7
M. Wt: 100.12 g/mol
InChI Key: LUTDLYPHDVQSHT-UHFFFAOYSA-N
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Description

2-Hydroxycyclopentan-1-one is a chemical compound with the CAS Number: 473-84-7. It has a molecular weight of 100.12 and its IUPAC name is 2-hydroxycyclopentanone . It is typically stored at temperatures below -10°C and is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H8O2 . The InChI code for this compound is 1S/C5H8O2/c6-4-2-1-3-5(4)7/h4,6H,1-3H2 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at temperatures below -10°C . The compound has a molecular weight of 100.12 .

Scientific Research Applications

Synthesis of Structural Analogs

2-Hydroxycyclopentan-1-one has been investigated for its role in synthesizing structural analogs of natural amino acids and antitumor agents. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a potential structural analog of amino acids serine and threonine, demonstrates the compound's relevance in medicinal chemistry (Huddle & Skinner, 1971).

Application in Organic Synthesis

This compound is utilized in the synthesis of various organic compounds. A study discussed the highly diastereoselective synthesis of 2,2-disubstituted cyclopentane-1,3-diols through enzymatic reduction, showcasing the compound's utility in creating complex chiral molecules (Gong et al., 2020).

Biomonitoring of Polycyclic Aromatic Hydrocarbons

In the field of environmental health, this compound derivatives have been used as biomarkers. For instance, urinary 1-hydroxypyrene, a derivative, is utilized for monitoring human exposure to polycyclic aromatic hydrocarbons, a class of environmental pollutants (Kim et al., 2000).

Catalysis and Chemical Reactions

The compound has been studied in catalysis and chemical reactions. A notable example is its role in the vitamin B12 catalyzed isomerization of 1,2-epoxycyclopentane to (R)-cyclopent-2-enol, indicating its potential in stereochemical transformations (Bonhôte & Scheffold, 1991).

Ecotoxicity and Mutagenicity Studies

Studies have also focused on the ecotoxicity and mutagenicity of 1-hydroxypyrene, a related compound. These investigations provide insights into the environmental and health impacts of such compounds (Hwang et al., 2001).

Safety and Hazards

The safety information for 2-Hydroxycyclopentan-1-one indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-hydroxycyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-4-2-1-3-5(4)7/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTDLYPHDVQSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314107
Record name 2-Hydroxycyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

473-84-7
Record name 2-Hydroxycyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC113124
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxycyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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